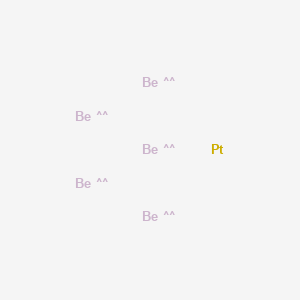
Beryllium--platinum (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–platinum (5/1) is an intermetallic compound consisting of beryllium and platinum in a 5:1 ratio. This compound is part of the broader family of beryllium-platinum alloys, which are known for their unique properties, including high melting points, excellent thermal conductivity, and significant mechanical strength. These characteristics make beryllium–platinum (5/1) a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–platinum (5/1) typically involves high-temperature methods due to the refractory nature of both beryllium and platinum. One common approach is the direct combination of elemental beryllium and platinum in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying.
Industrial Production Methods
Industrial production of beryllium–platinum (5/1) may involve more sophisticated techniques such as vacuum arc melting or induction melting. These methods help achieve a homogeneous alloy by ensuring thorough mixing of the molten metals. The resulting ingots are then subjected to various heat treatments to enhance their mechanical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–platinum (5/1) can undergo several types of chemical reactions, including:
Oxidation: Beryllium in the alloy can oxidize to form beryllium oxide (BeO), especially at elevated temperatures.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of platinum.
Substitution: Beryllium–platinum (5/1) can participate in substitution reactions where other metals replace beryllium or platinum in the alloy.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air at high temperatures can oxidize beryllium.
Reducing Agents: Hydrogen gas can be used to reduce any oxides formed on the surface of the alloy.
Substitution Reactions: These typically require the presence of other metals and high temperatures to facilitate the exchange.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum remain largely unreacted.
Reduction: Pure beryllium and platinum metals.
Substitution: New intermetallic compounds depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Beryllium–platinum (5/1) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential in biomedical devices owing to its biocompatibility and mechanical strength.
Medicine: Explored for use in medical implants and diagnostic equipment.
Industry: Utilized in aerospace and electronics for its high thermal conductivity and mechanical resilience.
Wirkmechanismus
The effects of beryllium–platinum (5/1) are primarily due to its physical and chemical properties. The high melting point and thermal conductivity make it an excellent material for high-temperature applications. The alloy’s mechanical strength and resistance to oxidation contribute to its durability in harsh environments. On a molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that enhances these properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beryllium–nickel (5/1): Similar in structure but with different mechanical and thermal properties.
Beryllium–copper (5/1): Known for its excellent electrical conductivity and mechanical strength.
Platinum–iridium alloys: Used in high-precision applications due to their stability and resistance to corrosion.
Uniqueness
Beryllium–platinum (5/1) stands out due to its combination of high thermal conductivity, mechanical strength, and resistance to oxidation. These properties make it particularly suitable for applications requiring durability and performance under extreme conditions.
Eigenschaften
CAS-Nummer |
58984-50-2 |
|---|---|
Molekularformel |
Be5Pt |
Molekulargewicht |
240.14 g/mol |
InChI |
InChI=1S/5Be.Pt |
InChI-Schlüssel |
MATRMMHNMBSIER-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[Be].[Be].[Be].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

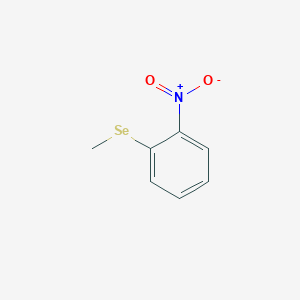

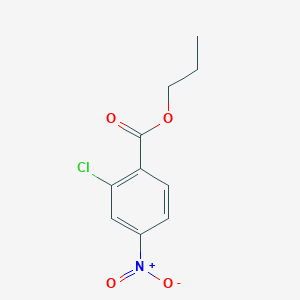

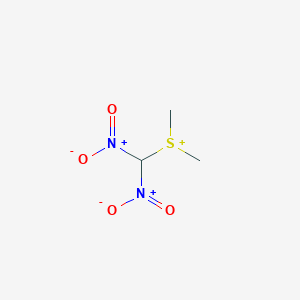
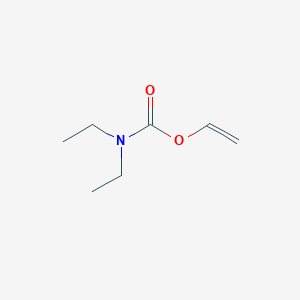
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)

